molecular formula C9H8N2O5 B13030429 6-((Carboxymethyl)carbamoyl)picolinic acid

6-((Carboxymethyl)carbamoyl)picolinic acid

Katalognummer: B13030429
Molekulargewicht: 224.17 g/mol
InChI-Schlüssel: VOUHRQZDAJHWSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-((Carboxymethyl)carbamoyl)picolinic acid is a derivative of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a carboxymethyl carbamoyl group attached to the picolinic acid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-((Carboxymethyl)carbamoyl)picolinic acid typically involves the reaction of picolinic acid with appropriate reagents to introduce the carboxymethyl carbamoyl group. One common method involves the use of squaric acid as a coformer in the cocrystallization process . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required standards for pharmaceutical or research applications .

Analyse Chemischer Reaktionen

Types of Reactions: 6-((Carboxymethyl)carbamoyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-((Carboxymethyl)carbamoyl)picolinic acid has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-((Carboxymethyl)carbamoyl)picolinic acid is unique due to the presence of the carboxymethyl carbamoyl group, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H8N2O5

Molekulargewicht

224.17 g/mol

IUPAC-Name

6-(carboxymethylcarbamoyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H8N2O5/c12-7(13)4-10-8(14)5-2-1-3-6(11-5)9(15)16/h1-3H,4H2,(H,10,14)(H,12,13)(H,15,16)

InChI-Schlüssel

VOUHRQZDAJHWSZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)C(=O)O)C(=O)NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.